(2-Fluoro-phenyl)-piperidin-4-yl-methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

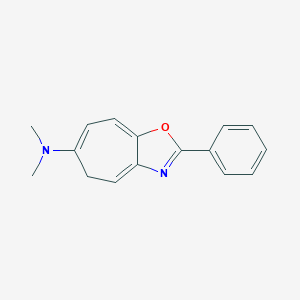

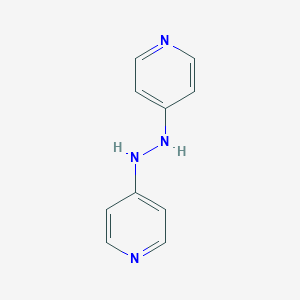

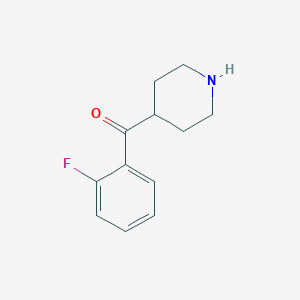

The compound is a derivative of phenylpiperidine, which is a class of compounds containing a phenyl group connected to a piperidine ring . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. The phenyl group is a six-membered aromatic ring, essentially a benzene ring minus a hydrogen, which allows it to bond to other atoms or groups of atoms .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-Fluorobiphenyl, consists of a biphenyl where one hydrogen atom is replaced by a fluorine atom .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various organic reactions, including electrophilic aromatic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis

Similar compounds, like 2-Fluorobiphenyl, appear as colorless crystals . They have a molecular weight of 172.20 g/mol . The physical and chemical properties of a compound can be influenced by the presence and position of the fluorine atom .科学的研究の応用

Synthesis of Bioactive Piperidine Derivatives

4-(2-Fluorobenzoyl)piperidine: serves as a key intermediate in the synthesis of various bioactive piperidine derivatives. These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals . The compound’s ability to undergo intra- and intermolecular reactions facilitates the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are significant in drug development .

Pharmacological Applications

The piperidine nucleus is pivotal in drug discovery, with derivatives being utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . 4-(2-Fluorobenzoyl)piperidine can be modified to enhance these pharmacological properties.

Analgesic and Anti-inflammatory Activities

Specific derivatives of 4-(2-Fluorobenzoyl)piperidine have been synthesized and tested for their analgesic and anti-inflammatory activities. Some compounds have shown higher analgesic effects than standard drugs like indomethacin, indicating the potential for developing new pain management medications .

Antioxidant Properties

Research suggests that certain piperidine derivatives exhibit potent antioxidant actions, capable of inhibiting or suppressing free radicals. This property is crucial for developing treatments against oxidative stress-related diseases .

Anticancer Potential

Piperidine alkaloids, including derivatives of 4-(2-Fluorobenzoyl)piperidine , have shown antiproliferative and antimetastatic effects on various types of cancers in both in vitro and in vivo studies. This highlights the compound’s potential as a scaffold for anticancer drugs .

Enzyme Inhibition

Studies have explored the potential of 4-(2-Fluorobenzoyl)piperidine as an inhibitor of specific enzymes involved in various biological processes. This application is significant for the development of targeted therapies for diseases related to enzyme dysfunction.

Privileged Structure in Medicinal Chemistry

The benzoylpiperidine fragment, to which 4-(2-Fluorobenzoyl)piperidine belongs, is considered a privileged structure in medicinal chemistry. It is found in many bioactive small molecules with therapeutic applications, such as anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, and anti-inflammatory drugs .

Neurological Disorders

Derivatives of 4-(2-Fluorobenzoyl)piperidine are being investigated for their potential in treating neurological disorders, including Alzheimer’s disease and schizophrenia. The compound’s ability to cross the blood-brain barrier makes it a valuable candidate for CNS-targeted drug development .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2-fluorophenyl)-piperidin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCLRCFFXWWFHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-phenyl)-piperidin-4-yl-methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)